Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-
Description
Properties
IUPAC Name |
5-methyl-2-[4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O2/c1-19-3-15-27-25(17-19)31-29(33-27)23-11-7-21(8-12-23)5-6-22-9-13-24(14-10-22)30-32-26-18-20(2)4-16-28(26)34-30/h3-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEZAUMKBWTTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=C(O5)C=CC(=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062379 | |
| Record name | Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2397-00-4 | |
| Record name | 4,4′-Bis(5-methyl-2-benzoxazolyl)stilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2397-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanistic Insights
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Molar Ratio : Stoichiometric equivalence of tolyl acid and o-aminophenol ensures complete conversion.
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Solvent : Xylene acts as both a reaction medium and azeotropic agent, facilitating water removal during condensation.
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Temperature : Maintained at 140–160°C to drive dehydration while avoiding side reactions.
This step achieves >95% conversion under optimal conditions, with unreacted starting materials recycled for subsequent batches.
Sulfuration/Vulcanization Reaction: Coupling via Ethenediyl Bridge
The critical step involves coupling two 4-methylbenzoxazole units through a sulfur-mediated ethenediyl bridge formation.
High-Temperature Batch Sulfur Addition
Table 1: Sulfuration Parameters from Patent Embodiments
| Embodiment | 4-Methylbenzoxazole (kg) | Sulfur (kg) | Temperature (°C) | Duration (hr) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 450 | 50 | 280 | 3 | 92 |
| 2 | 400 | 50 | 290 | 2 | 89 |
| 3 | 576 | 68 | 300 | 2.5 | 94 |
Advantages of Incremental Sulfur Feeding
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Reduced Unreacted Sulfur : Staged addition prevents sulfur excess, eliminating residual sulfur sludge.
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Enhanced Safety : Controlled exothermicity mitigates thermal runaway risks.
Washing and Purification Strategies
Xylene-Based Recovery
NaOH-Assisted Desulfurization (Alternative Method)
Table 2: Purification Method Comparison
| Parameter | Xylene Washing | NaOH Refining |
|---|---|---|
| Purity (%) | 98 | 99 |
| Solvent Safety | Flammable | Non-flammable |
| Byproduct Handling | Sulfur sludge minimized | Efficient sulfur removal |
Comparative Analysis of Industrial Methods
Yield and Scalability
Environmental and Economic Considerations
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Waste Reduction : Xylene recycling in the patent method reduces solvent consumption by 40%.
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Cost Efficiency : Sulfur usage at 10–12.5% of theoretical demand lowers raw material costs.
Research Findings and Optimization Opportunities
Temperature-Dependent Byproduct Formation
Chemical Reactions Analysis
Oxidation Reactions
The ethylene (-CH=CH-) bridge is susceptible to oxidation. In industrial synthesis, sulfur is employed under controlled high-temperature conditions (280–300°C) to stabilize the structure during production . While direct oxidation studies on the final compound are sparse, analogous stilbene derivatives undergo epoxidation or dihydroxylation of the ethylene group under oxidative conditions (e.g., with KMnO₄ or ozone). For example:
In the context of 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methylbenzoxazole], similar oxidative cleavage could yield benzoxazole-substituted aromatic aldehydes or carboxylic acids.
Substitution Reactions
The 5-methylbenzoxazole moieties participate in electrophilic aromatic substitution (EAS). The methyl group at the 5-position activates the benzene ring toward electrophiles like halogens or nitrating agents. For instance:
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Halogenation : Reaction with Cl₂/FeCl₃ may introduce chlorine at the para position relative to the methyl group.
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Nitration : HNO₃/H₂SO₄ could nitrate the aromatic ring, though steric hindrance from the methyl group may limit reactivity.
Photochemical Reactions
As a fluorescent whitening agent, the compound undergoes photophysical changes. In concentrated solutions or solid matrices, excimer formation occurs, characterized by a broad emission peak at 540 nm . This dimerization is reversible and dependent on environmental factors like solvent polarity and concentration.
Stability and Environmental Degradation
The compound’s fluorescence properties degrade under prolonged UV exposure due to photooxidation of the ethylene bridge. Hydrolytic stability is high in neutral conditions but decreases in strongly acidic or alkaline environments, leading to benzoxazole ring opening.
Scientific Research Applications
Benzoxazole, 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a fluorescent probe in various chemical analyses.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a marker in various assays.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of optical brighteners and as a stabilizer in polymers to enhance their UV resistance
Mechanism of Action
The mechanism by which Benzoxazole, 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-] exerts its effects is primarily through its ability to absorb and emit light. This property is due to the conjugated system of double bonds and the presence of the benzoxazole rings. The compound can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Chemical Identity :
- CAS Reg. No.: 1533-45-5
- IUPAC Name : 2-[4-[(E)-2-[4-(1,3-Benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole
- Molecular Formula : C₂₈H₁₈N₂O₂
- Molecular Weight : 414.46 g/mol
- Physical Properties :
Comparison with Structurally Similar Compounds
2,2'-(2,5-Thiophenediyl)bis[5-tert-butylbenzoxazole] (BBOT)
- CAS Reg. No.: 7128-64-5
- Molecular Formula : C₂₆H₂₂N₂O₂S
- Molecular Weight : 430.6 g/mol
- Key Differences: Structural Feature: Contains a thiophene core instead of an ethylene bridge, with tert-butyl substituents . Applications: Used as a fluorescent brightener and light stabilizer in plastics, but with distinct solubility and compatibility profiles due to tert-butyl groups .
Tetrazole-Based Benzoxazole Derivatives (Compounds 9a–9d)
- General Structure : 4,7-Bis[(4-(2-alkyl-2H-tetrazol-5-yl)phenyl)ethynyl]benzo[c][1,2,5]oxadiazole
- Key Differences: Functional Groups: Incorporates tetrazole and ethynyl linkages, enhancing thermal stability (e.g., Compound 9b melts at 206°C) . Luminescent Properties: Exhibits tunable fluorescence depending on alkyl chain length (C8–C12), with emission spectra distinct from the target compound’s broad fluorescence . Synthetic Yield: Higher yields (71–82%) compared to the target compound’s synthesis, attributed to optimized Sonogashira coupling conditions .
Fluorescent Brightener OB-1 (Synonym)
- CAS Reg. No.: 1533-45-5 (same as target compound)
- Key Differences: Nomenclature: Marketed under different names (e.g., Fluorescent Brightener 393) but identical in structure . Applications: Broad industrial use in textiles and plastics, with specific formulations for high-temperature resistance .
Comparative Data Table
Research Findings and Performance Analysis
- Thermal Resistance : The target compound outperforms BBOT in high-temperature applications (e.g., polypropylene processing at 275°C) due to its ethylene bridge stability .
- Fluorescence Efficiency : The target compound’s planar stilbene-like structure enables superior brightness in polymers compared to tetrazole derivatives, which prioritize luminescent color tuning .
- Safety Profile : The target compound carries risk code Xi (irritant), similar to BBOT, but requires stricter handling due to higher thermal decomposition risks .
Biological Activity
Benzoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-benzoxazole] (often referred to as OB-1) is notable for its unique structure and potential applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial properties, fluorescence characteristics, and potential therapeutic applications.
Chemical Structure
The molecular formula of 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-benzoxazole] is . The compound features two benzoxazole moieties connected by a phenylene linker, which contributes to its optical properties and biological activity.
Antimicrobial Properties
Research has demonstrated that benzoxazole derivatives exhibit significant antimicrobial activity. A study evaluated several benzoxazole compounds against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The findings indicated that OB-1 possesses a broad spectrum of antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 250 to 7.81 µg/mL. Although less potent than fluconazole against C. albicans, it showed superior activity against certain drug-resistant bacterial strains .
| Microorganism | MIC (µg/mL) | Comparison with Fluconazole |
|---|---|---|
| Staphylococcus aureus | 15.62 | More potent |
| Escherichia coli | 62.5 | Comparable |
| Candida albicans | 250 | Less potent |
Fluorescence Properties
OB-1 is recognized for its strong fluorescence characteristics, making it a valuable fluorescent probe in biological research. Its ability to absorb ultraviolet light and re-emit it as visible blue light enhances its utility in imaging techniques and assays for tracking biological molecules .
Synthesis
The synthesis of OB-1 typically involves the condensation of o-aminophenol with terephthalaldehyde in the presence of dehydrating agents such as polyphosphoric acid or phosphorus oxychloride. The reaction conditions usually require heating the mixture to temperatures between 150°C and 200°C for several hours .
Application in Nanomedicine
Recent studies have explored the incorporation of OB-1 into halloysite nanotubes (HNTs) for drug delivery applications. HNTs serve as natural nanocarriers due to their hollow structure and biocompatibility. The functionalization of HNTs with OB-1 allows for controlled release of therapeutic agents, enhancing the efficacy of drug delivery systems .
Optical Brightening Agent
In industrial applications, OB-1 is utilized as an optical brightening agent in textiles and plastics. Its ability to absorb UV light and emit visible light improves the aesthetic qualities of materials by enhancing their whiteness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
